molecular formula C9H10N2O B1613960 5-Methoxy-6-methyl-1H-indazole CAS No. 1000343-61-2

5-Methoxy-6-methyl-1H-indazole

Cat. No. B1613960
CAS RN: 1000343-61-2
M. Wt: 162.19 g/mol
InChI Key: RGAHAJHHPKQPOG-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-1H-indazole is a chemical compound with the CAS Number: 1000343-61-2 . It has a molecular weight of 162.19 and its IUPAC name is 5-methoxy-6-methyl-1H-indazole .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 5-Methoxy-6-methyl-1H-indazole, involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The linear formula of 5-Methoxy-6-methyl-1H-indazole is C9H10N2O . The InChI code is 1S/C9H10N2O/c1-6-3-8-7 (5-10-11-8)4-9 (6)12-2/h3-5H,1-2H3, (H,10,11) .


Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various reactions such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-6-methyl-1H-indazole include a molecular weight of 162.19 and a linear formula of C9H10N2O . The InChI code is 1S/C9H10N2O/c1-6-3-8-7 (5-10-11-8)4-9 (6)12-2/h3-5H,1-2H3, (H,10,11) .

Safety and Hazards

Safety measures for handling 5-Methoxy-6-methyl-1H-indazole include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

The future directions in the research of 1H- and 2H-indazoles, including 5-Methoxy-6-methyl-1H-indazole, involve the development of new synthetic approaches . These include the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

properties

IUPAC Name

5-methoxy-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-8-7(5-10-11-8)4-9(6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAHAJHHPKQPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646667
Record name 5-Methoxy-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000343-61-2
Record name 5-Methoxy-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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